molecular formula C14H14N4O2 B3087019 [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 1170394-87-2

[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid

Cat. No. B3087019
CAS RN: 1170394-87-2
M. Wt: 270.29 g/mol
InChI Key: HJSZDNRBPKIRDX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid” is not explicitly provided in the available sources .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid” are not explicitly provided in the available sources .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been reported to possess antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . While specific studies on the anti-inflammatory activity of your compound are not readily available, it’s plausible that it may exhibit similar properties due to its structural similarity to indole.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activity . Given the structural similarity of your compound to indole, it’s possible that it may also exhibit anticancer properties.

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . It’s plausible that your compound may also exhibit similar properties due to its structural similarity to indole.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . It’s plausible that your compound may also exhibit similar properties due to its structural similarity to indole.

Mechanism of Action

The mechanism of action of “[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid” is not explicitly mentioned in the available sources .

Safety and Hazards

The safety and hazards associated with “[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid” are not explicitly mentioned in the available sources .

Future Directions

The future directions for the study and application of “[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid” are not explicitly mentioned in the available sources .

properties

IUPAC Name

2-[2-(1-ethylpyrazol-3-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14-15-10-5-3-4-6-12(10)18(14)9-13(19)20/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSZDNRBPKIRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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